

Undecanedioic Acid in Human Tissues: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Undecanedioic Acid

Cat. No.: B7769590

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of **undecanedioic acid** (UDA), a C11 α,ω -dicarboxylic acid, in human tissues. This document summarizes the current quantitative data, details relevant experimental protocols for its detection, and explores its metabolic and potential signaling pathways.

Introduction

Undecanedioic acid is a medium-chain dicarboxylic acid that has been identified in various human tissues and biofluids. While its precise physiological and pathological roles are still under investigation, its presence has been associated with certain metabolic conditions and disease states. This guide aims to consolidate the existing scientific literature to provide a comprehensive resource for researchers in the fields of metabolomics, drug development, and clinical science.

Quantitative Occurrence of Undecanedioic Acid in Human Tissues

The concentration of **undecanedioic acid** has been quantified in several human tissues and biofluids. The following table summarizes the available quantitative data. It is important to note that the data is limited, and further research is required to establish a comprehensive profile of UDA distribution in the human body.

Tissue/Biofluid	Concentration	Subject Group	Condition	Reference
Blood (Serum/Plasma)	0.44 μ M (Range: 0.28-0.54 μ M)	Infant (0-1 year old)	Normal	[1][2]
Aorta	Detected, not quantified	Adults	Advanced atherosclerotic lesions	[2][3]
Urine	Detected, not quantified	Patients under hopantenate therapy with Reye's-like syndrome	Pathological	[2]

Metabolic Pathways of Undecanedioic Acid

The metabolism of **undecanedioic acid** in humans involves two primary pathways: its formation via ω -oxidation of fatty acids and its subsequent degradation through peroxisomal β -oxidation.

Formation: ω -Oxidation

Undecanedioic acid is not a common dietary component and is primarily synthesized endogenously from the oxidation of undecanoic acid (a C11 fatty acid). This process, known as ω -oxidation, occurs in the smooth endoplasmic reticulum, predominantly in the liver and kidneys.[4] It is a three-step process:

- Hydroxylation: The terminal methyl group (ω -carbon) of the fatty acid is hydroxylated by cytochrome P450 enzymes.
- Oxidation to Aldehyde: The resulting ω -hydroxy fatty acid is oxidized to an aldehyde by alcohol dehydrogenase.
- Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a dicarboxylic acid, in this case, **undecanedioic acid**, by aldehyde dehydrogenase.

This pathway becomes more significant when the primary fatty acid degradation pathway, β -oxidation, is impaired.^[4]

Degradation: Peroxisomal β -Oxidation

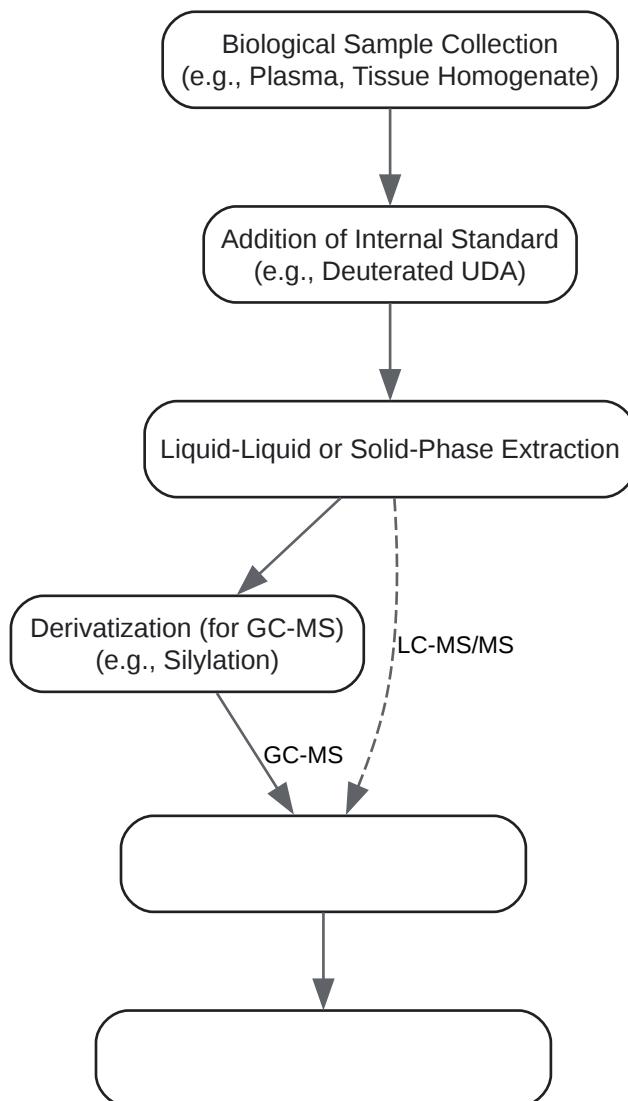
Once formed, **undecanedioic acid** is primarily degraded in the peroxisomes via β -oxidation.^[5] ^[6] This process involves a series of enzymatic reactions that sequentially shorten the carbon chain of the dicarboxylic acid, producing acetyl-CoA and shorter-chain dicarboxylic acids in each cycle. The key enzymes involved are specific to peroxisomes and differ from those in mitochondrial β -oxidation.^[6]

[Click to download full resolution via product page](#)

Metabolic pathway of **undecanedioic acid**.

Potential Signaling Pathways

Currently, there is a lack of direct evidence for specific signaling pathways regulated by **undecanedioic acid** in human cells. However, as a fatty acid metabolite, it may have roles in cellular signaling. Fatty acids and their derivatives are known to act as signaling molecules in various contexts. For instance, some dicarboxylic acids have been implicated in modulating cellular processes, although the specific role of **undecanedioic acid** remains to be elucidated. Further research is necessary to determine if **undecanedioic acid** has any direct signaling functions or if its effects are primarily due to its role in fatty acid metabolism.


Experimental Protocols

The quantification of **undecanedioic acid** in human tissues typically involves chromatographic methods coupled with mass spectrometry. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

depends on the specific requirements of the study, including sensitivity, selectivity, and the complexity of the biological matrix.

Sample Preparation Workflow

A general workflow for the analysis of **undecanedioic acid** from biological samples is outlined below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. serummetabolome.ca [serummetabolome.ca]
- 2. Human Metabolome Database: Showing metabocard for Undecanedioic acid (HMDB0000888) [hmdb.ca]
- 3. Undecanedioic acid | 1852-04-6 | MOLNOVA [molnova.com]
- 4. Omega oxidation - Wikipedia [en.wikipedia.org]
- 5. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Undecanedioic Acid in Human Tissues: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7769590#undecanedioic-acid-occurrence-in-human-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

